3-[[(5-Carboxypentyl)amino]carbonyl]-3-hydroxypentanedioic Acid
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Overview
Description
3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid is an organic compound characterized by its complex structure, which includes carboxyl, hydroxyl, and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid typically involves the amidation of carboxyl groups. One common method is the direct amidation of carboxylic acids with amines under mild conditions without using coupling reagents or additional catalysts . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of supported catalysts for direct amide condensation of carboxylic acids and amines . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of carboxyl groups may produce primary alcohols.
Scientific Research Applications
3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of novel catalytic processes and materials science.
Mechanism of Action
The mechanism of action of 3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid involves its ability to form stable complexes with metal ions. This chelation process affects the geometry and stability of metal complexes, which is crucial in various catalytic and biological processes . The compound’s functional groups allow it to interact with specific molecular targets, influencing pathways involved in metal ion transport and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)oxy]-1H-Indole-2-Carboxylic Acid
- 3-(5-Carboxypentyl)-5-[(phenylcarbamoyl)amino]-1,2,3-oxadiazol-3-ium
Uniqueness
3-((5-Carboxypentyl)carbamoyl)-3-hydroxypentanedioic acid is unique due to its combination of carboxyl, hydroxyl, and carbamoyl groups, which provide versatile reactivity and the ability to form stable metal complexes. This makes it particularly valuable in applications requiring precise control over metal ion interactions and catalysis.
Properties
Molecular Formula |
C12H19NO8 |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
3-(5-carboxypentylcarbamoyl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C12H19NO8/c14-8(15)4-2-1-3-5-13-11(20)12(21,6-9(16)17)7-10(18)19/h21H,1-7H2,(H,13,20)(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
DJHWYMGWGXIECB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)C(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
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